Physicochemical Differentiation from the Clinical RET Inhibitor Selpercatinib (LOXO-292) and Its Analog RET-IN-1
1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one (MW 346.4, XLogP3 1.8, HBA 6, HBD 1) is substantially smaller and less lipophilic than the RET inhibitor selpercatinib (MW 553.6, XLogP3 ~2.0, HBA 9, HBD 1) [1] [2]. The ~207 Da lower molecular weight and reduced hydrogen-bond acceptor count may confer distinct permeability and binding kinetics, making the compound a potentially useful tool molecule for exploring RET inhibition with a different physicochemical profile.
| Evidence Dimension | Molecular weight, lipophilicity, hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 346.4 g/mol, XLogP3 1.8, HBA 6 |
| Comparator Or Baseline | Selpercatinib (LOXO-292): MW 553.6 g/mol, XLogP3 ~2.0, HBA 9 |
| Quantified Difference | ΔMW = –207.2 g/mol; ΔXLogP3 ≈ –0.2; ΔHBA = –3 |
| Conditions | Computed properties from PubChem and DrugMap/IDRB datasets |
Why This Matters
A lower MW and reduced HBA count may improve passive permeability and offer a differentiated starting point for fragment-based or lead-optimization campaigns targeting RET-driven cancers.
- [1] PubChem Compound Summary for CID 2919228, 2025. View Source
- [2] Selpercatinib (LOXO-292) compound data, DrugMap/IDRB, accessed April 2026. View Source
